(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride (1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580305
InChI: InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1
SMILES:
Molecular Formula: C4H6ClFO2S
Molecular Weight: 172.61 g/mol

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC16580305

Molecular Formula: C4H6ClFO2S

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride -

Specification

Molecular Formula C4H6ClFO2S
Molecular Weight 172.61 g/mol
IUPAC Name (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride
Standard InChI InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1
Standard InChI Key MBCWYXRUYHCUIL-DMTCNVIQSA-N
Isomeric SMILES C1C[C@@H]([C@@H]1F)S(=O)(=O)Cl
Canonical SMILES C1CC(C1F)S(=O)(=O)Cl

Introduction

Chemical Structure and Stereochemical Properties

The molecular structure of (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride combines a strained cyclobutane ring with a sulfonyl chloride functional group (-SO₂Cl) and a fluorine atom at the C2 position. The stereochemistry at the C1 and C2 positions (1S,2R) imposes distinct spatial arrangements that influence its reactivity and interactions in chemical reactions.

Molecular Geometry and Bonding

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with bond angles approximating 88–90°. The fluorine atom at C2 introduces electronegativity effects, polarizing adjacent bonds and enhancing the electrophilicity of the sulfonyl chloride group. Key structural parameters include:

PropertyValue
Molecular FormulaC₄H₅ClFO₂S
Molecular Weight172.61 g/mol
CAS Number1955493-34-1
Sulfonyl Chloride Group-SO₂Cl at C1
Fluorine Substitution-F at C2 (2R configuration)

The stereochemical integrity of this compound is critical for its application in asymmetric synthesis, where enantioselective reactions demand precise spatial control.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride typically proceeds via a multi-step sequence starting from cyclobutane precursors. One common approach involves:

  • Fluorination of Cyclobutane Derivatives: Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces the fluorine atom at C2 with high stereoselectivity.

  • Sulfonation and Chlorination: Subsequent treatment with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) installs the sulfonyl chloride group at C1.

Critical factors influencing yield and purity include solvent polarity (e.g., dichloromethane or tetrahydrofuran), reaction temperature (0–25°C), and the use of catalysts such as Lewis acids (e.g., AlCl₃).

Challenges in Scalability

Despite its synthetic utility, large-scale production faces hurdles due to:

  • Ring Strain: The cyclobutane ring’s instability under high-temperature conditions necessitates mild reaction protocols.

  • Stereochemical Drift: Competing pathways may lead to epimerization at C1 or C2, requiring chiral auxiliaries or enzymatic resolution to maintain enantiopurity.

Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a potent electrophile, participating in nucleophilic substitutions with amines, alcohols, and thiols. For example:

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride+R-NH2(1S,2R)-2-Fluorocyclobutane-1-sulfonamide+HCl\text{(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride} + \text{R-NH}_2 \rightarrow \text{(1S,2R)-2-Fluorocyclobutane-1-sulfonamide} + \text{HCl}

This reactivity underpins its use in synthesizing sulfonamides, a class of compounds with broad pharmacological activity.

Fluorine-Specific Interactions

The C2 fluorine engages in hydrogen bonding and dipole-dipole interactions, modulating the compound’s solubility and crystal packing. In medicinal chemistry, this fluorine enhances metabolic stability and bioavailability by resisting oxidative degradation.

Applications in Pharmaceutical and Material Science

Drug Discovery

(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride serves as a key intermediate in the synthesis of:

  • Protease Inhibitors: Sulfonamide derivatives inhibit enzymes like HIV-1 protease by mimicking tetrahedral transition states.

  • Anticancer Agents: Fluorinated sulfonyl chlorides are leveraged to design kinase inhibitors targeting aberrant signaling pathways.

Polymer Chemistry

Incorporating this compound into polymer backbones enhances thermal stability and chemical resistance. For instance, sulfonated polyimides derived from it exhibit superior proton conductivity for fuel cell membranes.

Future Directions and Research Gaps

While (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride has demonstrated utility, further studies are needed to:

  • Optimize enantioselective synthetic routes for industrial-scale production.

  • Explore its potential in radiopharmaceuticals, building on analogous fluorinated cyclopentane derivatives used in PET imaging .

  • Characterize its ecological impact and biodegradation kinetics.

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